molecular formula C14H19ClN2O2 B12730135 N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride CAS No. 97111-12-1

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride

Cat. No.: B12730135
CAS No.: 97111-12-1
M. Wt: 282.76 g/mol
InChI Key: NUOXTDACHSAFFC-UHFFFAOYSA-N
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Description

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylamino group, a phenyl ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenylacetic acid with cyclopropylamine under controlled conditions to form the cyclopropylamino derivative. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethyl acetate and catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also interfere with cellular pathways by inhibiting or activating key enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(Cyclopropylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride stands out due to its unique cyclopropylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

97111-12-1

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-[4-[2-(cyclopropylamino)propanoyl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(15-12-7-8-12)14(18)11-3-5-13(6-4-11)16-10(2)17;/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17);1H

InChI Key

NUOXTDACHSAFFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)NC2CC2.Cl

Origin of Product

United States

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